molecular formula C12H8OS B13759919 Naphtho[2,1-B]thiophene-1-OL CAS No. 60569-00-8

Naphtho[2,1-B]thiophene-1-OL

Cat. No.: B13759919
CAS No.: 60569-00-8
M. Wt: 200.26 g/mol
InChI Key: BNJIPQODGVBLQG-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Thiophenes and Their Hydroxyl Derivatives in Chemical Science

Polycyclic aromatic thiophenes (PATs) are a class of organic compounds that contain two or more fused aromatic rings, one of which is a thiophene (B33073) ring. The incorporation of a sulfur atom into the polycyclic aromatic hydrocarbon (PAH) framework significantly influences the electronic structure, stability, and reactivity of these molecules. smolecule.comnih.gov PATs and their derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. ijpcbs.com The thiophene nucleus is a key structural motif in numerous pharmaceuticals, such as the non-steroidal anti-inflammatory drug suprofen (B1682721) and the anesthetic articaine. researchgate.net

The introduction of a hydroxyl (-OH) group to the PAT scaffold to form hydroxyl derivatives further enhances their chemical versatility and biological relevance. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and the solubility of the compound. ontosight.ai It also serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. For instance, hydroxylated PATs are investigated for their potential as antioxidants and have been identified as metabolites in the biodegradation of polycyclic aromatic sulfur heterocycles. ontosight.ainih.gov The position of the hydroxyl group on the polycyclic framework can significantly impact the compound's biological activity and physical properties.

Historical Context and Evolution of Naphthothiophene Chemistry Research

The study of naphthothiophenes, a subclass of PATs, has a rich history driven by their presence in fossil fuels and their potential applications. nih.gov Early research focused on the isolation and characterization of these compounds. Over the years, the focus has shifted towards the development of efficient synthetic methodologies to access a variety of naphthothiophene isomers and their derivatives.

Early synthetic approaches often relied on classical condensation reactions. For example, the synthesis of Naphtho[2,1-b]thiophene-1-ol can be achieved through the condensation of 2-naphthol (B1666908) with thioglycolic acid, followed by cyclization and dehydration. ontosight.ai However, these methods sometimes required harsh reaction conditions and offered limited control over regioselectivity.

A significant advancement in naphthothiophene chemistry came with the advent of photochemical reactions. Oxidative photocyclization of styrylthiophenes has emerged as a powerful tool for the synthesis of various naphthothiophene derivatives. scispace.comresearchgate.netmdpi.com This method involves the irradiation of a styrylthiophene precursor, often in the presence of an oxidizing agent, to induce cyclization and form the fused ring system. This approach has been utilized to prepare various substituted naphthothiophenes with interesting photophysical properties. mdpi.comnih.gov

More recently, modern cross-coupling reactions have further revolutionized the synthesis of naphthothiophenes. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have enabled the regioselective construction of complex naphthothiophene scaffolds from readily available starting materials. acs.orgresearchgate.net These methods offer greater flexibility and efficiency, allowing for the synthesis of a diverse library of naphthothiophene derivatives for various applications. The development of one-pot procedures combining multiple coupling reactions has further streamlined these synthetic routes. acs.org

Overview of Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is primarily centered on two key areas: medicinal chemistry and materials science.

In the realm of medicinal chemistry, researchers are actively exploring the biological activities of novel naphthothiophene derivatives. Studies have shown that compounds with the naphtho[2,1-b]thiophene (B14763065) scaffold exhibit promising antiproliferative activity against various cancer cell lines. nih.gov For example, certain cyano-substituted naphthothiophenes have demonstrated potent and selective activity against HeLa and HepG2 cancer cells. nih.govsci-hub.se The hydroxyl group of this compound provides a convenient point for derivatization, allowing for the synthesis of new compounds with potentially enhanced biological profiles. Future research in this area will likely focus on the design and synthesis of new derivatives with improved potency and selectivity, as well as the elucidation of their mechanisms of action. The potential for these compounds to act as cholinesterase inhibitors is also an area of interest. mdpi.com

In materials science, the unique electronic and photophysical properties of naphthothiophenes make them attractive candidates for applications in organic electronics. smolecule.com The extended π-conjugated system of the naphthothiophene core allows for efficient charge transport, a crucial property for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through chemical modification is a significant advantage. While much of the research in this area has focused on other isomers of naphthothiophene, the principles are applicable to derivatives of this compound. Future work will likely involve the synthesis and characterization of new this compound-based materials with optimized properties for specific electronic devices. The development of soluble and processable materials is a key challenge that will need to be addressed. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₈OS chemsynthesis.com
Molecular Weight184.262 g/mol chemsynthesis.com
AppearanceNot specified
SolubilityModerately soluble in organic solvents like ethanol (B145695) and dichloromethane. ontosight.ai

Table 2: Investigated Biological Activities of Naphtho[2,1-b]thiophene Derivatives

Biological ActivityDerivative TypeKey FindingsReference
AntimicrobialGeneral NaphthothiophenesDerivatives have shown activity against various microbes. ijpcbs.com
AntioxidantThis compound and its derivativesExplored for potential antioxidant properties. ontosight.aiontosight.ai
AnticancerCyano-substituted naphthothiophenesPotent and selective activity against HeLa and HepG2 cancer cell lines. nih.govsci-hub.se
Cholinesterase InhibitionNaphtho-thiophene benzylaminesFunctionalized photocyclization products are good candidates for cholinesterase inhibitors. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60569-00-8

Molecular Formula

C12H8OS

Molecular Weight

200.26 g/mol

IUPAC Name

benzo[e][1]benzothiol-1-ol

InChI

InChI=1S/C12H8OS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,13H

InChI Key

BNJIPQODGVBLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CS3)O

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,1 B Thiophene 1 Ol and Its Analogues

Classical Approaches to the Naphtho[2,1-B]thiophene (B14763065) Scaffold

Traditional methods for constructing fused thiophene (B33073) rings have long been the foundation of heterocyclic chemistry. These strategies typically rely on the formation of key carbon-sulfur and carbon-carbon bonds through condensation and subsequent intramolecular cyclization reactions.

The formation of the thiophene ring fused to an aromatic system often involves the reaction of a suitable precursor with a sulfur-containing reagent. A direct and classical synthesis for Naphtho[2,1-b]thiophene-1-ol involves the condensation of 2-naphthol (B1666908) with thioglycolic acid, which is then followed by cyclization and dehydration steps to yield the final product. ontosight.ai This approach exemplifies a common strategy where a phenol (B47542) or naphthol derivative provides the carbocyclic framework and a portion of the eventual thiophene ring.

A related and widely used classical method is the Fiesselmann Thiophene Synthesis. This reaction involves the condensation of thioglycolic acid derivatives with substrates like β-keto esters or α,β-acetylenic esters. derpharmachemica.com When applied to cyclic ketones, this method can be adapted to create fused thiophene systems. For instance, the condensation of an α,β-unsaturated ester with a thioglycolic acid derivative in the presence of a base can lead to a 3-hydroxy-2-thiophenecarboxylic acid derivative, a structure analogous to the target compound. derpharmachemica.com

Table 1: Classical Condensation and Cyclization Reactions

Method Starting Materials Key Reagents/Conditions Product Type
Direct Synthesis 2-Naphthol, Thioglycolic acid Condensation, Cyclization, Dehydration This compound ontosight.ai
Fiesselmann Synthesis β-Keto esters, Thioglycolic acid derivatives Base (e.g., alkoxide) 3-Hydroxythiophene-2-carboxylate derpharmachemica.com

Ring-closure, or annulation, strategies involve forming the thiophene ring onto a pre-existing carbocyclic structure. The Paal-Knorr thiophene synthesis is a cornerstone of this approach, classically involving the reaction of a 1,4-dicarbonyl compound with a sulfidizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to form the thiophene ring. wikipedia.org While typically used for simple thiophenes, this strategy can be applied to diketones that are part of a larger fused ring system, thereby constructing a fused thiophene.

Another powerful ring-closure method is the photocyclization of styrylthiophenes. capes.gov.br In this approach, a 2-styrylthiophene derivative, upon irradiation with UV light, undergoes an intramolecular cyclization to form the naphtho[2,1-b]thiophene scaffold. acs.org This reaction proceeds through an excited state, leading to the formation of a new carbon-carbon bond that completes the fused ring system. This method has been used to synthesize various methyl derivatives of naphtho[2,1-b]thiophene. capes.gov.brrsc.org The Volhard-Erdmann cyclization offers another route, wherein sodium sulfide (B99878) reacts with a γ-dihaloketone, derived from succinic acid and an aromatic compound, to form a thiophene derivative. wikipedia.org

Modern Catalytic Synthetic Pathways

Contemporary organic synthesis has increasingly turned to catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of naphthothiophenes has benefited significantly from these advancements, particularly through the use of transition metals and metal-free oxidative processes.

Transition-metal catalysis has revolutionized the construction of complex aromatic systems by enabling the direct functionalization of C-H bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in the synthesis of naphthothiophene derivatives. researchgate.net These methods often involve a sequence of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to assemble a precursor containing an alkyne and a carbonyl group, which then undergoes an intramolecular metathesis to form the fused ring system. researchgate.net For example, 2,3-dibromothiophene (B118489) can serve as a starting point for sequential couplings to build a substituted intermediate that is then cyclized. researchgate.net

Furthermore, direct C-H activation and annulation reactions provide an atom-economical route to these fused systems. researchgate.net A metal catalyst can coordinate to a directing group on a substrate, selectively activate a nearby C-H bond, and facilitate an annulation reaction with a coupling partner like an alkyne or alkene. researchgate.netsnnu.edu.cn While many examples focus on other heterocycles, the principles are broadly applicable to the synthesis of complex fused thiophenes. snnu.edu.cnnih.gov Copper and rhodium catalysts are also employed in similar annulation strategies, such as the [4+1] annulation of enaminothiones or the [3+2] cycloaddition of thiadiazoles to construct thiophene rings. bohrium.com

Table 2: Examples of Transition Metal-Catalyzed Annulations

Catalyst System Reaction Type Substrates Product
Pd(0)/Pd(II) Suzuki/Sonogashira Coupling & Alkyne-Carbonyl Metathesis 2,3-Dibromothiophene, Arylboronic acids, Terminal alkynes Naphthothiophenes researchgate.net
Rh(III) C-H Activation/Annulation Aryl hydroxamic acids, Alkenes Dihydroisoquinolones (analogous annulation) snnu.edu.cn

In a push towards more sustainable and economical synthesis, metal-free annulation reactions have gained significant traction. These methods often rely on the use of simple and abundant reagents to facilitate cyclization. One such strategy involves heating arylethynyl-substituted arenes with elemental sulfur in a high-boiling solvent like DMF. acs.org This process proceeds via the cleavage of an ortho C-H bond and subsequent cyclization to form the thiophene-fused system. acs.org

Another prominent metal-free approach is iodine-mediated electrophilic cyclization. chim.it This method can be used to synthesize 3-iodobenzo[b]thiophenes from propargylic alcohols. The molecular iodine acts as an electrophile to promote the cyclization. chim.it A related one-pot route to substituted benzo[b]thiophenes involves an iodine-mediated intramolecular arylthiolation of an enethiolate, which is generated in situ. researchgate.net Similar principles can be applied to the synthesis of naphthologs. Visible-light photocatalysis using organic dyes like riboflavin (B1680620) tetraacetate (RFTA) has also emerged as a green method for cyclization reactions, for instance, in the synthesis of Naphtho[2,1-b]furans, a furan (B31954) analogue of the target scaffold. acs.orgacs.org

Table 3: Metal-Free Annulation Processes

Method Key Reagents/Conditions Mechanism Product Type
Sulfur Annulation Elemental Sulfur, DMF, Heat C-H Sulfuration/Cyclization Thiophene-fused PAHs acs.org
Iodocyclization Molecular Iodine (I₂) Electrophilic Cyclization 3-Iodobenzo[b]thiophenes chim.it

Divergent synthesis is a powerful strategy that enables the creation of multiple, structurally distinct products from a single starting material by selectively tuning reaction conditions. wikipedia.org This approach is highly efficient for generating molecular diversity. In the context of fused thiophene synthesis, controlling factors such as the catalyst, ligand, solvent, or temperature can direct a common intermediate down different reaction pathways to yield distinct isomeric products or entirely different heterocyclic cores. nih.govbeilstein-journals.org

For example, a palladium(II)-catalyzed carbonylative cyclization can be controlled by the choice of ligand. With one ligand, the catalyst may preferentially coordinate to an amino group, while another ligand may favor coordination to a different site, leading to two different cyclized products from the same starting alkyne. nih.gov Similarly, temperature can be a critical switch; a reaction at one temperature might favor a kinetic product, while a higher temperature could lead to a thermodynamically more stable, rearranged product. nih.gov While specific examples for this compound are not extensively detailed, the principles of divergent synthesis, such as using Ni-catalyzed reductive cyclization of alkyl halides where ligand choice dictates stereoselectivity, are widely applicable for creating libraries of complex heterocyclic compounds. organic-chemistry.org

Regioselective Synthesis and Isomer Control for this compound Derivatives

The precise control of substituent placement on the naphtho[2,1-b]thiophene core is critical for tuning its chemical and physical properties. Several strategies have been developed to achieve regioselectivity in the synthesis of its derivatives.

One notable method involves the photocyclization of styrylthiophenes. For instance, the irradiation of specific methylated 3-styrylbenzo[b]thiophenes leads to the formation of various monomethylbenzo[b]naphtho[2,1-d]thiophenes. capes.gov.br The starting styrylthiophenes can be prepared through the Wadsworth-Emmons reaction of diethyl benzo[b]thenylphosphonate with appropriately substituted tolualdehydes (B1143350) or acetophenone. capes.gov.br This photochemical approach offers a powerful tool for accessing specific isomers that might be challenging to obtain through other means.

Another strategy for achieving regioselectivity is through directed metalation. This technique utilizes a directing group to guide the deprotonation of an aromatic ring to a specific ortho position, which can then be quenched with an electrophile. researchgate.netumich.edu For example, N,N-diethylamides of aryl carboxylic acids can be used to direct metalation to the ortho position, followed by reaction with dimethyl disulfide to introduce a methylsulfanyl group. researchgate.netumich.edu Subsequent intramolecular cyclization and reduction steps yield substituted benzo[b]thiophenes and naphthothiophenes. researchgate.net The choice of directing group and reaction conditions allows for precise control over the position of functionalization.

Furthermore, palladium-catalyzed cross-coupling reactions provide a versatile route to regioselectively substituted naphthothiophenes. One-pot Suzuki/Sonogashira or Sonogashira/Suzuki coupling reactions starting from commercially available 2,3-dibromothiophenes, followed by intramolecular alkyne-carbonyl metathesis, grant access to two different series of isomeric naphthothiophenes. acs.org

Isomer control is a significant challenge in the synthesis of fused heterocyclic systems. For naphthodithiophenes, flash vacuum pyrolysis of 1,6-di(2-thienyl)-1,5-hexadien-3-ynes can lead to a mixture of isomers due to different possible cyclization pathways. academie-sciences.fr However, careful analysis and separation techniques can allow for the isolation of specific isomers. Computational studies, in conjunction with experimental data like NMR spectroscopy, are often employed to elucidate the structures of the resulting isomers. academie-sciences.fr

The table below summarizes some of the key methods for achieving regioselective synthesis and isomer control.

Method Key Features Example Application Reference(s)
PhotocyclizationUtilizes light to induce cyclization of styrylthiophenes.Synthesis of monomethylbenzo[b]naphtho[2,1-d]thiophenes. capes.gov.br
Directed MetalationEmploys a directing group to control the position of metalation and subsequent functionalization.Synthesis of substituted benzo[b]thiophenes and naphthothiophenes. researchgate.netumich.edu
Palladium-Catalyzed Cross-CouplingOne-pot coupling reactions followed by metathesis to form isomeric naphthothiophenes.Preparation of isomeric naphthothiophenes from 2,3-dibromothiophenes. acs.org
Flash Vacuum PyrolysisHigh-temperature pyrolysis leading to mixtures of naphthodithiophene isomers.Synthesis and isolation of various naphthodithiophene isomers. academie-sciences.fr

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives presents significant challenges. Key considerations include cost-effectiveness, efficiency, safety, and environmental impact.

A significant advancement in this area is the development of one-pot synthesis methods. For example, a copper-catalyzed, TEMPO-mediated synthesis of 2,3-disubstituted naphtho[2,1-b]thiophene-4,5-diones has been reported as a facile, cost-effective, and highly efficient method. nih.govacs.org This reaction proceeds through a cross-dehydrogenative thienannulation in an open flask, which simplifies the procedure and reduces the need for specialized equipment. nih.govacs.org

The choice of reagents and catalysts is also critical for process optimization. While some methods may offer high yields on a small scale, the cost and availability of the reagents may limit their industrial application. The development of catalytic systems, such as those based on palladium or copper, is often favored for large-scale production due to their efficiency and the ability to be used in smaller quantities. acs.orgnih.govacs.org

The table below outlines some considerations for the scalability and process optimization of Naphtho[2,1-b]thiophene production.

Factor Consideration Example Reference(s)
Reaction Type One-pot syntheses are generally more efficient and cost-effective for large-scale production.Copper-catalyzed one-pot synthesis of naphtho[2,1-b]thiophene-4,5-diones. nih.govacs.org
Purification Minimizing the number of purification steps reduces cost and waste.A three-step synthesis of naphtho[2,3-b]thiophene (B1219671) with a single purification step. chemrxiv.org
Reagents The cost, availability, and safety of reagents are critical for industrial applications.Utilization of readily available starting materials and catalysts like copper. nih.govacs.org
Catalysis Catalytic methods are often preferred for their efficiency and reduced waste.Palladium-catalyzed cross-coupling reactions for naphthothiophene synthesis. acs.org

Functionalization and Derivatization Strategies of this compound

The ability to introduce a wide range of functional groups onto the this compound scaffold is essential for tailoring its properties for various applications, from materials science to medicinal chemistry.

Direct Functionalization through Directed Metalation and Quenching

Directed metalation is a powerful tool for the regioselective functionalization of the naphtho[2,1-b]thiophene core. This method involves the use of a directing group to facilitate deprotonation at a specific position, followed by quenching the resulting lithiated species with an electrophile. researchgate.netumich.edu

A common strategy involves the use of an N,N-diethylamide group as a directing group. researchgate.netumich.edu This group can direct lithiation to the ortho position, which can then be functionalized by reaction with various electrophiles. For example, quenching with dimethyl disulfide introduces a methylsulfanyl group. researchgate.netumich.edu This approach has been successfully used to synthesize a variety of substituted benzo[b]thiophenes and a naphthothiophene. umich.edu

The choice of the base is also crucial. For instance, sec-Butyllithium in the presence of TMEDA is often used for the initial deprotonation. researchgate.net The resulting thioindoxyls can then be reduced to the corresponding benzo[b]thiophene or naphthothiophene. researchgate.net

Cross-Coupling Reactions for Incorporating Diverse Substituents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of naphtho[2,1-b]thiophene. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

One-pot Suzuki/Sonogashira or Sonogashira/Suzuki coupling reactions, starting from dihalogenated thiophenes, provide a versatile route to substituted naphthothiophenes. acs.org This strategy allows for the sequential introduction of different groups, leading to a diverse range of products. The subsequent intramolecular alkyne-carbonyl metathesis reaction then completes the formation of the naphthothiophene ring system. acs.org

These cross-coupling reactions are not limited to the synthesis of the core structure but can also be used for post-synthetic modification. For example, brominated naphthothiophene derivatives can serve as versatile handles for introducing further functionality through reactions like Suzuki coupling. bohrium.com

Post-Synthetic Modification for Advanced Materials Precursors

The modification of the this compound core after its initial synthesis is a key strategy for creating precursors for advanced materials. These modifications can tune the electronic and photophysical properties of the molecule, making it suitable for applications in organic electronics and other fields.

For instance, the synthesis of thiophene-substituted 3H-naphtho[2,1-b]pyrans, which are precursors for photomodulated materials, has been reported. researchgate.net These compounds can be prepared through different synthetic approaches, and their spectrokinetic properties can be studied. researchgate.net

Furthermore, the expansion of the π-system of dithia researchgate.nethelicenes, which contain a dibenzodithiophene core, into dithia acs.orghelicenes has been achieved through a sequence of post-synthetic modifications. bohrium.com This involves regioselective electrophilic bromination followed by a Suzuki coupling and Scholl cyclodehydrogenation sequence. bohrium.com Such extensions of the conjugated system are crucial for developing new organic semiconductors. researchgate.net

The table below details the functionalization and derivatization strategies for this compound.

Strategy Description Example Reference(s)
Directed Metalation Regioselective functionalization via a directing group and quenching with an electrophile.Introduction of a methylsulfanyl group using an N,N-diethylamide directing group. researchgate.netumich.edu
Cross-Coupling Reactions Palladium-catalyzed formation of C-C and C-heteroatom bonds.One-pot Suzuki/Sonogashira coupling for the synthesis of substituted naphthothiophenes. acs.org
Post-Synthetic Modification Modification of the core structure to create precursors for advanced materials.Synthesis of thiophene-substituted 3H-naphtho[2,1-b]pyrans for photomodulated materials. researchgate.net
π-System Extension Expanding the conjugated system through sequential reactions.Transformation of dithia researchgate.nethelicenes into dithia acs.orghelicenes via bromination and coupling reactions. bohrium.com

Advanced Spectroscopic and Structural Characterization of Naphtho 2,1 B Thiophene 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of Naphtho[2,1-b]thiophene-1-ol is anticipated to exhibit a series of signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, characteristic of fused aromatic systems. The introduction of the hydroxyl group at the 1-position is predicted to induce notable changes in the chemical shifts of the neighboring protons due to its electron-donating nature through resonance and its anisotropic effects.

Specifically, the proton at the 2-position is expected to be significantly shielded, shifting its signal to a lower ppm value compared to the unsubstituted Naphtho[2,1-b]thiophene (B14763065). Conversely, protons in ortho and para positions to the hydroxyl group on the naphthalene (B1677914) ring system will also experience shielding. The coupling constants (J) between adjacent protons will be crucial for assigning the specific proton environments, with typical ortho-coupling constants in the range of 7-9 Hz and meta-coupling constants around 1-3 Hz. The hydroxyl proton itself would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, typically ranging from 5.0 to 10.0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-2 6.8 - 7.2 d J(H2,H3) = 7-9
H-3 7.2 - 7.6 t J(H3,H2) = 7-9, J(H3,H4) = 7-9
H-4 7.5 - 7.9 d J(H4,H3) = 7-9
H-5 7.8 - 8.2 d J(H5,H6) = 7-9
H-6 7.3 - 7.7 t J(H6,H5) = 7-9, J(H6,H7) = 7-9
H-7 7.4 - 7.8 t J(H7,H6) = 7-9, J(H7,H8) = 7-9
H-8 7.9 - 8.3 d J(H8,H7) = 7-9

Note: These are predicted values based on the analysis of related compounds.

The ¹³C NMR spectrum of this compound will provide a map of the carbon skeleton. The spectrum is expected to show 12 distinct signals for the 12 carbon atoms of the naphthothiophene framework. The chemical shift of the carbon atom bearing the hydroxyl group (C-1) is predicted to be significantly deshielded, appearing in the range of 150-160 ppm. The other aromatic carbons will resonate in the typical region of 110-140 ppm. The carbon atoms of the thiophene (B33073) ring are generally observed at slightly higher field compared to those of the naphthalene part. The specific assignments can be aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 150 - 160
C-2 110 - 120
C-3 120 - 130
C-4 125 - 135
C-5 120 - 130
C-5a 130 - 140
C-5b 135 - 145
C-6 120 - 130
C-7 120 - 130
C-8 125 - 135
C-9a 130 - 140

Note: These are predicted values based on the analysis of related compounds.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques would be indispensable. Correlation Spectroscopy (COSY) experiments would reveal the proton-proton coupling networks, confirming the connectivity of the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying long-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire molecular framework and confirm the position of the hydroxyl group. The Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₂H₈OS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) corresponding to its exact mass.

The fragmentation pattern in the mass spectrum would be characteristic of the naphthothiophene core and the hydroxyl substituent. The initial fragmentation would likely involve the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Another prominent fragmentation pathway would be the loss of a carbon monoxide (CO) molecule from the molecular ion, a common fragmentation for phenolic compounds, leading to a [M-CO]⁺ fragment. Further fragmentation of the naphthothiophene ring system would result in smaller aromatic cations.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment
[M]⁺ Molecular ion
[M-H]⁺ Loss of a hydrogen radical
[M-CO]⁺ Loss of carbon monoxide

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

In the FTIR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which is likely to be involved in intermolecular hydrogen bonding in the solid state. The aromatic C-H stretching vibrations would appear as a series of sharp bands between 3000 and 3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1450-1650 cm⁻¹ region. The C-O stretching vibration of the phenolic hydroxyl group is expected to be observed in the 1200-1300 cm⁻¹ range. The characteristic vibrations of the thiophene ring, such as C-S stretching, would likely appear in the fingerprint region below 1000 cm⁻¹.

The Raman spectrum would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring is also expected to be a prominent feature.

Table 4: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (H-bonded) 3200-3600 (broad) Weak
Aromatic C-H stretch 3000-3100 Strong
Aromatic C=C stretch 1450-1650 Strong
C-O stretch 1200-1300 Medium

Note: These are predicted values based on the analysis of related compounds.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused aromatic system.

Furthermore, the crystal structure would reveal the intermolecular interactions that govern the packing of the molecules in the solid state. It is highly probable that the hydroxyl groups would participate in intermolecular hydrogen bonding, forming chains or more complex networks. Pi-pi stacking interactions between the planar naphthothiophene rings are also expected to play a significant role in the crystal packing. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

In studies of analogous benzothiophene (B83047) derivatives, SCXRD has been used to confirm the planarity of the ring systems and to analyze the geometric parameters. nih.govresearchgate.net For instance, the analysis of 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, a related fused system, revealed that the mean plane of the benzothiophene moiety and the naphthalene ring system are nearly coplanar, with a very small dihedral angle between them. researchgate.net Similarly, analysis of other benzothiophene derivatives shows that the benzothiophene rings are essentially planar, with maximum atomic deviations being minimal. nih.gov The presence of the hydroxyl group at the 1-position in this compound would be precisely located using this technique, and its role in the crystal lattice, particularly in hydrogen bonding, could be unequivocally established.

Analysis of Molecular Conformation, Planarity, and Aromaticity within the Fused System

The molecular conformation of this compound is fundamentally dictated by its rigid, fused-ring structure. The fusion of the naphthalene and thiophene rings results in a highly planar system, a critical factor for its electronic and photophysical properties. Structural analyses of closely related benzothiophene and naphthothiophene derivatives confirm that such fused units are characteristically planar. nih.govresearchgate.net For example, in one derivative, the dihedral angle between the benzothiophene and naphthalene mean planes was found to be as low as 2.28(6)°. researchgate.net

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The way molecules of this compound arrange themselves in a crystal is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgrsc.org This method maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal packing forces.

For analogous thiophene derivatives, Hirshfeld analysis reveals the relative contributions of different types of non-covalent interactions. nih.govresearchgate.net The principal intermolecular contacts are often dominated by H···H interactions, followed by C···H/H···C and O···H/H···O contacts. nih.gov The presence of the hydroxyl group in this compound is expected to introduce strong and directional O-H···O or O-H···S hydrogen bonds, which would play a significant role in defining the supramolecular architecture. These hydrogen bonds would appear as distinct, sharp spikes on the 2D fingerprint plots derived from the Hirshfeld surface. In addition to hydrogen bonding, weaker interactions such as C—H···π and offset π–π stacking interactions are also commonly observed in the crystal packing of these planar aromatic systems, contributing to the formation of stable, layered structures. researchgate.net

Table 1: Percentage Contributions of Intermolecular Contacts in Analogous Thiophene Derivatives Determined by Hirshfeld Surface Analysis. nih.gov
Interaction TypeCompound I (%)Compound II (%)Description
H···H36.941.4Represents contacts between hydrogen atoms on adjacent molecules.
C···H / H···C26.125.1Indicates contacts between carbon and hydrogen atoms, often part of C-H···π interactions.
O···H / H···O15.112.1Corresponds to hydrogen bonding and other close contacts involving oxygen. Crucial for the "-ol" derivative.
C···C6.74.7Suggests the presence of π-π stacking interactions between aromatic rings.
S···C / C···S2.22.1Contacts involving the sulfur heteroatom.

Electronic Absorption and Emission Spectroscopy

The extended π-conjugated system of this compound gives rise to distinct electronic and photophysical properties, which can be probed using absorption and emission spectroscopy. These techniques provide valuable information on the electronic transitions, energy levels, and de-excitation pathways of the molecule.

UV/Vis Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis

UV/Vis absorption spectroscopy measures the electronic transitions that occur when a molecule absorbs light. For conjugated aromatic compounds like this compound, the observed absorption bands in the UV and visible regions typically correspond to π→π* transitions. The fusion of the naphthalene and thiophene moieties creates a large, delocalized π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

This extensive conjugation results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual naphthalene or thiophene chromophores. mdpi.com The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. The introduction of substituents, such as the electron-donating hydroxyl group, can further modulate the electronic structure and influence the absorption spectrum. mdpi.com

Table 2: Typical UV/Vis Absorption Data for Fused Thiophene Aromatic Systems.
Compound TypeTypical λmax Range (nm)Associated Transition
Benzothiophene Derivatives290 - 350π→π
Naphthothiophene Derivatives340 - 420π→π

Fluorescence and Luminescence Spectroscopy of this compound Derived Fluorophores

Many fused-ring aromatic compounds are fluorescent, meaning they emit light after being electronically excited. This compound and its derivatives are expected to exhibit fluorescence owing to their rigid, planar structure, which disfavors non-radiative decay pathways. Fluorescence spectroscopy measures the wavelength and intensity of this emitted light. researchgate.net

The emission spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength (lower energy). The magnitude of the fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a key parameter that quantifies the efficiency of the emission process. rsc.org The photophysical properties, including emission maxima and quantum yields, are often highly dependent on solvent polarity, a phenomenon known as solvatochromism. rajpub.combohrium.com This sensitivity makes such compounds potentially useful as fluorescent probes for sensing local environments.

Table 3: Illustrative Photophysical Properties for Naphthothiophene-based Fluorophores.
SolventExcitation λex (nm)Emission λem (nm)Quantum Yield (ΦF)
Cyclohexane3704100.85
Dichloromethane3754250.70
Acetonitrile3784400.55

Spectrokinetic Studies for Photophysical Processes and Excited State Dynamics

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. Spectrokinetic studies, particularly using ultrafast transient absorption spectroscopy, are employed to track the fate of this excited state on timescales ranging from femtoseconds to microseconds. rsc.org These experiments reveal the complex series of photophysical processes that occur as the molecule relaxes back to its ground state.

For related donor-acceptor type molecules, the primary relaxation step after excitation is often an ultrafast internal charge transfer (ICT), which can be assisted by subtle structural changes like ring planarization. rsc.org This ICT process can occur on a picosecond timescale. rsc.org The excited state can then decay via several competing pathways: radiative decay (fluorescence) or non-radiative decay. Non-radiative pathways can include internal conversion (a transition to a lower electronic state of the same multiplicity) and intersystem crossing to a triplet state. rsc.orgepfl.ch Understanding these excited-state dynamics is crucial for designing and optimizing molecules for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and molecular sensors. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the oxidation and reduction processes of a substance. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the stability of the electrochemically generated species.

For this compound, the presence of the electron-donating hydroxyl (-OH) group on the naphthalene ring system is expected to make the molecule susceptible to electrochemical oxidation. The oxidation process would likely involve the initial removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the π-system of the naphthol and thiophene rings.

Studies on analogous compounds, such as 2-naphthol (B1666908), have shown that the electrochemical oxidation is an irreversible process. For instance, the cyclic voltammetry of 2-naphthol in an acidic medium reveals two primary oxidation peaks at approximately +1.12 V and +2.0 V versus the Standard Hydrogen Electrode (SHE). This irreversible nature suggests that the initially formed radical cation undergoes subsequent chemical reactions, potentially leading to polymerization or the formation of quinone-like structures. The oxidation of 1-naphthol (B170400) also proceeds via the formation of a naphthoxyl radical, leading to polymerization on the electrode surface.

The expected electrochemical oxidation of this compound would likely proceed through the formation of a radical cation, with the positive charge delocalized over the extended π-system. The stability of this intermediate will be a key factor in the reversibility of the redox process. Given the reactivity of hydroxylated aromatic radical cations, it is plausible that the oxidation of this compound would also be an irreversible or quasi-reversible process, followed by subsequent chemical reactions.

To provide a more concrete understanding, the following table presents hypothetical and estimated electrochemical data for this compound, based on the known values for related compounds. It is important to note that these are expected values and would require experimental verification.

CompoundOxidation Potential (Epa vs. SHE)Characteristics
This compound (Estimated) ~ +0.8 to +1.2 VIrreversible, first oxidation peak. The presence of the hydroxyl and thiophene moieties is expected to lower the oxidation potential compared to 2-naphthol.
2-Naphthol ~ +1.12 VIrreversible, first oxidation peak.
~ +2.0 VIrreversible, second oxidation peak.
Benzothiophene Derivatives (with electron-donating groups) Lowered oxidation potentialsThe introduction of electron-donating groups generally leads to a negative shift in the redox potential.

Further electrochemical studies, such as controlled-potential electrolysis coupled with spectroscopic techniques (e.g., UV-Vis, EPR), would be invaluable to definitively determine the redox potentials, elucidate the reaction mechanisms, and characterize the stability of the intermediates and final products of the electrochemical oxidation of this compound.

Computational and Theoretical Chemistry Studies of Naphtho 2,1 B Thiophene 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. This approach allows for the accurate determination of a molecule's electronic structure, from which numerous other properties can be derived. For derivatives of Naphtho[2,1-b]thiophene (B14763065), DFT methods have been instrumental in providing fundamental insights.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For complex aromatic systems like Naphtho[2,1-b]thiophene derivatives, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles. For instance, studies on related styryl-thiophene and naphtho-thiophene benzylamines have utilized the M06-2X functional with a 6-31G(d) basis set to optimize molecular structures. mdpi.comnih.gov

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around single bonds. For Naphtho[2,1-b]thiophene-1-ol, the orientation of the hydroxyl (-OL) group relative to the fused ring system is of particular interest. By calculating the potential energy surface as a function of the relevant dihedral angle, the most stable conformer and the energy barriers between different conformations can be determined. asianpubs.orgdergipark.org.tr This information is crucial for understanding the molecule's reactivity and its interactions with other molecules.

Analysis of a related compound, Naphtho[2,1‐b:7,8‐b′]bis researchgate.netbenzothiophene (B83047), revealed slight elongations in certain carbon-sulfur and carbon-carbon bonds in strained areas of the molecule when compared to simpler structures like dibenzothiophene, highlighting the impact of the fused ring system on molecular geometry. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A small gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

In studies of related naphtho-thiophene structures, DFT calculations have shown that the HOMO and LUMO are typically delocalized across the entire π-conjugated system of the fused rings. researchgate.net For example, in Naphtho[2,1‐b:7,8‐b′]bis researchgate.netbenzothiophene, both the HOMO and LUMO are symmetrically distributed over the molecule. researchgate.net The introduction of the hydroxyl group in this compound would be expected to influence the energy and distribution of these orbitals, likely raising the HOMO energy due to the electron-donating nature of the oxygen atom. This analysis helps in predicting the sites most susceptible to electrophilic and nucleophilic attack. asianpubs.org

Calculated Quantum Chemical Parameters for Thiophene (B33073) Derivatives
Compound TypeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Naphtho[2,1‐b:7,8‐b′]bis researchgate.netbenzothiopheneTD-DFT B3-LYP/6-31G(d)-5.85-2.173.68
AminobenzylnaphtholsDFT-0.21 to -0.20-0.04 to 0.05~0.25
2-Benzoyl thiopheneB3LYP/6-311++G**-6.61-2.454.16

Data is for related compounds and illustrates typical values obtained through DFT calculations. asianpubs.orgresearchgate.netmdpi.com

Computational methods can accurately predict various spectroscopic properties, providing a valuable tool for structure verification and analysis. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV/Vis absorption spectra.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape in greater detail, especially in a solvent environment. mdpi.com This would reveal how the molecule flexes and rotates at finite temperatures and how solvent molecules arrange themselves around it. Such simulations are crucial for understanding processes like solvation, diffusion, and how the molecule might interact with a biological receptor. Studies on similar polycyclic aromatic hydrocarbons have used Born-Oppenheimer Molecular Dynamics to reveal the mobility of interacting molecules on the aromatic surface, a feat not captured by static computations. nih.gov

Reaction Mechanism Studies and Transition State Analysis in this compound Synthesis

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For the synthesis of this compound, computational studies could elucidate the step-by-step mechanism of key reactions, such as the cyclization step that forms the thiophene ring. For example, in the synthesis of related 1-anilinonaphtho[2,1-b]thiophenes from 1-acetonaphthones, anilines, and sulfur, computational analysis could clarify the sequence of bond formations and the role of intermediates. This understanding can help optimize reaction conditions, improve yields, and guide the design of new synthetic routes.

Structure-Property Relationship Investigations via Computational Modeling

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. By systematically modifying the structure of this compound in silico—for example, by changing substituent groups—and calculating the resulting changes in electronic, optical, or reactive properties, researchers can develop structure-property relationships. mdpi.com

This approach is invaluable in materials science and drug design. For instance, computational modeling could be used to predict how modifications to the this compound scaffold would affect its electronic bandgap for applications in organic electronics or its binding affinity to a specific enzyme. mdpi.comnih.gov Studies on naphtho- and anthra-quinone derivatives have successfully used computational modeling to understand how substituents and intermolecular interactions influence molecular assembly and electronic properties. mdpi.com

Theoretical Insights into Intermolecular Interactions and Solid-State Packing

While a dedicated crystallographic study of this compound is not publicly available, computational chemistry provides powerful tools to predict and analyze the intermolecular interactions that govern its solid-state packing. Theoretical studies on analogous aromatic and heterocyclic compounds, particularly those containing hydroxyl and thiophene moieties, offer significant insights into the forces at play. The solid-state architecture of this compound is expected to be dominated by a combination of hydrogen bonding, π-π stacking, and weaker C-H···O and C-H···π interactions.

The primary and most influential interaction is anticipated to be the hydrogen bond formed by the hydroxyl group (-OH). Computational analyses of aromatic alcohols and related heterocyclic systems consistently highlight the role of O-H···O or O-H···N hydrogen bonds as structure-directing forces. iucr.orgmdpi.com In a crystal lattice of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or cyclic motifs of molecules. The strength and geometry of these hydrogen bonds can be accurately modeled using Density Functional Theory (DFT) calculations.

To visualize and quantify these varied intermolecular contacts, computational tools such as Hirshfeld surface analysis and 2D fingerprint plots are invaluable. These methods allow for the mapping of close contacts and the deconvolution of the crystal packing into contributions from different interaction types (e.g., H···H, C···H, O···H). For similar molecules, such analyses have revealed the subtle but important roles of weaker interactions, including C-H···O and C-H···S hydrogen bonds, in providing additional stabilization to the crystal lattice. rsc.org

Energy-framework calculations, another computational technique, can be employed to quantify the interaction energies between molecular pairs within the crystal. This method helps to distinguish the dominant forces, typically showing that dispersion and electrostatic energies are the major contributors to the stability of molecular crystals containing aromatic systems. iucr.org For this compound, such a study would likely reveal a landscape of strong hydrogen bonding interactions complemented by significant dispersive forces from π-stacking.

Table 1: Predicted Intermolecular Interactions in Solid-State this compound and Relevant Computational Methods

Interaction TypeDonor/Acceptor GroupsTypical Energy Range (kcal/mol)Primary Computational Tools
Hydrogen Bonding O-H ··· O3 - 10DFT, QTAIM, NCI Plot
π-π Stacking Naphthothiophene Core2 - 5DFT-D, SAPT
C-H···O Interactions Aromatic C-H ··· O (hydroxyl)0.5 - 2Hirshfeld Surface Analysis, DFT
C-H···π Interactions Aromatic C-H ··· Naphthothiophene π-system0.5 - 2Hirshfeld Surface Analysis, DFT

Computational Exploration of Photochemical Processes and Photoisomerization Pathways

The photochemistry of this compound can be extensively explored using computational methods, providing a molecular-level understanding of its behavior upon absorption of light. While direct experimental studies on this specific molecule are scarce, theoretical investigations into related thiophene derivatives and polycyclic aromatic hydrocarbons (PAHs) offer a robust framework for predicting its photochemical pathways. rsc.orgmdpi.comnih.gov

The process begins with the absorption of a photon, promoting the molecule to an excited electronic state. Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the electronic absorption spectra of such molecules from their ground state geometry. mdpi.comcam.ac.uk These calculations can predict the energies of the principal π-π* transitions, which are characteristic of the extended aromatic system of the naphthothiophene core, and identify the molecular orbitals involved in these electronic excitations. The presence of the electron-donating hydroxyl group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted naphthothiophene. acs.org

Once in an excited state, the molecule can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or photochemical reaction. A key potential photochemical pathway for molecules containing a hydroxyl group on an aromatic ring is Excited-State Intramolecular Proton Transfer (ESIPT). acs.org If a suitable proton acceptor is available intramolecularly, or intermolecularly in aggregates, the acidity of the hydroxyl proton increases dramatically in the excited state, facilitating its transfer. Computational modeling, through the construction of potential energy surfaces (PES) for the excited state, can determine the energetic barrier for such a proton transfer. This involves mapping the energy of the system as the O-H bond is stretched and the proton moves towards the acceptor.

Photoisomerization, a common process in thiophene-containing compounds, represents another potential photochemical pathway. rsc.org Theoretical studies on simple thiophenes have elucidated complex isomerization mechanisms involving ring-opening and ring-closing steps, often proceeding through conical intersections—points where different electronic potential energy surfaces cross. rsc.org High-level multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) or second-order Algebraic Diagrammatic Construction (ADC(2)) are often required to accurately describe the electronic structure in these regions of the PES. rsc.orgresearchgate.net For this compound, computational studies could explore the feasibility of valence isomerization of the thiophene ring, although the fused naphthalene (B1677914) ring would likely impose significant steric constraints, potentially making such pathways less favorable than in simpler thiophenes.

The deactivation pathways from the excited state are competitive. Computational chemistry can estimate the rates of radiative decay (fluorescence) and non-radiative decay (internal conversion and intersystem crossing). By mapping the PES of the lowest singlet excited state (S₁) and the triplet state (T₁), and by locating the minimum energy conical intersections (MECIs) between these states and the ground state (S₀), a detailed picture of the molecule's photostability and potential reaction pathways can be constructed.

Table 2: Key Photochemical Processes for this compound and Applicable Computational Methods

Photochemical ProcessDescriptionKey Computational MethodsPredicted Outcome/Insight
Light Absorption Excitation of electrons to higher energy orbitals (π → π*).TD-DFT, EOM-CCSDAbsorption wavelengths (λmax), oscillator strengths, nature of electronic transitions.
ESIPT Transfer of the hydroxyl proton in the excited state.TD-DFT PES Scans, CASSCFEnergetic barrier for proton transfer, stability of the tautomeric photoproduct.
Photoisomerization Structural rearrangement of the thiophene ring.CASSCF, ADC(2), TD-DFTIdentification of reaction intermediates, transition states, and conical intersections.
Fluorescence Radiative decay from the S₁ state to the S₀ state.TD-DFTEmission wavelength, fluorescence lifetime.

Advanced Applications Research of Naphtho 2,1 B Thiophene 1 Ol As a Chemical Building Block

Development as Precursors for Organic Electronic Materials

The rigid, planar structure and the electron-rich nature of the naphtho[2,1-b]thiophene (B14763065) core make it an excellent candidate for the development of organic semiconductors. These materials are the active components in a variety of organic electronic devices.

Application in Organic Field-Effect Transistors (OFETs)

Derivatives of naphtho[2,1-b]thiophene have been investigated for their application as the semiconducting layer in Organic Field-Effect Transistors (OFETs). These devices are fundamental components of modern flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Research into a series of highly π-extended naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] nih.govbenzothiophene (B83047) derivatives has shown promising results. These materials, which feature the naphtho[2,1-b]thiophene backbone, have been synthesized with various alkoxy side chains to enhance solubility and influence molecular packing. The performance of OFETs fabricated with these materials is summarized in the table below.

DerivativeAnnealing Temperature (°C)Hole Mobility (cm² V⁻¹ s⁻¹)On/Off Ratio
NBTBT-102200.2510⁵–10⁶
NBTBTF-101400.2410⁶–10⁷

The data indicates that these derivatives exhibit good p-type transistor behavior with high hole mobilities and excellent on/off ratios, making them suitable for use in high-performance organic electronics. The introduction of fluorine atoms in NBTBTF-10 led to good performance at a lower annealing temperature, which is advantageous for device fabrication on flexible substrates.

Role in Organic Photovoltaics (OPVs)

The development of efficient donor and acceptor materials is crucial for advancing the performance of Organic Photovoltaics (OPVs), also known as organic solar cells. The extended π-conjugation and favorable electronic properties of naphtho[2,1-b]thiophene derivatives make them attractive as donor materials in OPV devices.

Studies on oligomers containing fused naphtho[2,1-b:3,4-b′]dithiophene (NDT) as a central core have demonstrated their potential in OPVs. These materials, when blended with a fullerene acceptor (C₆₀), have resulted in solar cells with high open-circuit voltages (VOC).

Device StructureOligomerOpen-Circuit Voltage (VOC) (V)Power Conversion Efficiency (PCE) (%)
Planar Heterojunction (PHJ)NDT-based oligomersup to 1.21up to 2.7
Bulk-Heterojunction (BHJ)NDT-based oligomers~1.0up to 3.6

The high VOC values are attributed to the low-lying Highest Occupied Molecular Orbital (HOMO) energy levels of the naphthodithiophene-containing oligomers. These results underscore the promise of the naphtho[2,1-b]thiophene framework in designing new materials for efficient organic solar cells.

Integration into Organic Light-Emitting Diodes (OLEDs)

While direct applications of Naphtho[2,1-b]thiophene-1-ol in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of thienothiophenes, which share structural similarities, have been successfully employed as emitters in OLEDs. beilstein-journals.org These compounds are known for their electron-rich nature and flat, delocalized systems, which are desirable properties for constructing conjugated semiconductors for OLEDs. beilstein-journals.org

For instance, a donor-π-acceptor type fluorophore incorporating a thieno[3,2-b]thiophene (B52689) core has been synthesized and fabricated as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited a low turn-on voltage and demonstrated promising performance metrics, including a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and a maximum external quantum efficiency of 4.61%. beilstein-journals.org The success of such related structures suggests that with appropriate molecular design, derivatives of this compound could also be developed into efficient emitters for OLED applications.

Utilization in Fluorescent Dyes and Optical Materials

The inherent photophysical properties of the naphtho[2,1-b]thiophene scaffold make it a compelling candidate for the development of novel fluorescent dyes and advanced optical materials.

Design and Synthesis of this compound Based Fluorophores

Research has been conducted on the synthesis and characterization of isomeric "bent" naphthodithiophenes, including derivatives of naphtho[2,1-b:3,4-b′]dithiophene, as fluorophores. nih.gov These studies investigate how the orientation of the thiophene (B33073) units and the presence of various substituents influence the photophysical properties of the molecules. nih.gov

One study explored a series of α- and β-naphthodithiophenes with different end-caps to understand their structure-property relationships. nih.gov It was found that the emission properties are critically dependent on the geometry of the naphthodithiophene core. In a series of α-isomers with hexyloxy side chains, conjugation from the end-caps to the core was apparent. nih.gov A push-pull acceptor-donor-acceptor (A-D-A) fluorophore based on a β-isomer exhibited positive fluorosolvatochromism, meaning its fluorescence color changes with the polarity of the solvent. nih.gov These findings highlight the potential to modulate the emission characteristics of naphtho[2,1-b]thiophene-based fluorophores through synthetic design. nih.gov A fluorescent naphtho[2,1-b]furan, an analogue of the target compound, has also been synthesized and evaluated for its applicability as a fluorescent label for biomolecules. researchgate.net

Future Directions and Emerging Research Avenues in Naphtho 2,1 B Thiophene 1 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices is a primary driver for innovation in the synthesis of complex molecules like Naphtho[2,1-b]thiophene-1-ol. Future methodologies will prioritize environmental impact reduction, resource efficiency, and inherent safety.

Key strategies include:

Catalytic C-H Activation: Direct C-H functionalization is emerging as a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researching.cn This approach offers higher atom economy by avoiding the generation of stoichiometric byproducts. researching.cn Palladium-catalyzed direct C-H arylation of thiophene (B33073) derivatives, for instance, has been successfully performed in greener solvents like water, and even in industrial wastewater, demonstrating a virtuous repurposing of resources. researching.cn

Enzyme-Catalyzed Reactions: Biocatalysis offers a route to highly selective transformations under mild, environmentally friendly conditions. Laccases, a class of oxidoreductase enzymes, have been used for oxidative C-S bond formation, using non-toxic atmospheric oxygen as the oxidant and producing only water as a byproduct. researchgate.net

Solvent-Free and Unconventional Solvent Systems: Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. Research into solvent-free reaction conditions, potentially using sunlight as an energy source, is a promising avenue. mdpi.com The use of unconventional, sustainable solvents such as deep eutectic solvents (DESs) is also being explored to improve the green metrics of synthetic processes. researching.cn

Life Cycle Assessment (LCA): A holistic view of a synthesis route's environmental impact is crucial. LCA is a methodology to evaluate the environmental footprint of chemical processes, considering factors like energy consumption, carbon footprint, and resource depletion from start to finish. annualreviews.org Applying LCA to the synthesis of naphthothiophene derivatives will enable chemists to identify and optimize the most impactful steps, such as choosing less hazardous solvents or implementing solvent recovery strategies. annualreviews.org

MethodKey PrincipleEnvironmental Benefit
C-H ActivationDirect functionalization of C-H bonds, avoiding pre-functionalization steps. researching.cnHigh atom economy, reduced waste generation. researching.cn
Enzymatic CatalysisUse of enzymes (e.g., laccases) to catalyze reactions under mild conditions. researchgate.netUse of O2 as an oxidant, water as the only byproduct, high selectivity. researchgate.net
Solvent-Free SynthesisConducting reactions without a solvent medium, often using alternative energy sources. mdpi.comElimination of hazardous solvent use, simplified purification. mdpi.com
Life Cycle AssessmentSystematic evaluation of the environmental impacts of a process. annualreviews.orgIdentifies hotspots for improving sustainability and efficiency. annualreviews.org

Exploration of Unconventional Reactivity and Novel Transformation Pathways

Moving beyond traditional functionalization, future research will delve into the untapped reactive potential of the this compound core to generate unprecedented molecular architectures.

Catalytic Asymmetric Dearomatization: A significant challenge and opportunity lies in the asymmetric dearomatization of the thiophene ring. This would create chiral, three-dimensional structures from flat, aromatic precursors, opening doors to applications in stereoselective synthesis and materials science.

Transition Metal-Mediated C-S Bond Cleavage: While often considered a stable linkage, the carbon-sulfur bonds in thiophenes can be strategically cleaved by transition metal complexes. researchgate.net This reactivity can be harnessed to create novel ring-opened products or to rearrange the heterocyclic core, offering a pathway to unique isomers and scaffolds. researchgate.net

Precursor-Based Aromatization: An innovative approach involves the synthesis of soluble, non-planar precursors that can be converted into the target polycyclic aromatic compound in a final, late-stage step. beilstein-journals.org For example, the extrusion of a chalcogen fragment (like sulfur) from a bridged precursor, triggered by heat or light, can generate the final, planar naphthothiophene structure in situ. beilstein-journals.org This is particularly valuable for producing insoluble or unstable materials directly within a device architecture. beilstein-journals.org

Biocatalytic Transformations: The biodegradation pathways of naphthothiophenes by microorganisms present a source of inspiration for novel synthetic transformations. uky.edu Bacteria have been shown to metabolize Naphtho[2,1-b]thiophene (B14763065) into hydroxylated and carboxylated benzothiophene (B83047) derivatives. uky.edu Studying these enzymatic processes could lead to the development of biomimetic synthetic routes that proceed under mild, aqueous conditions. acs.org

Application of Advanced In-Situ Characterization Techniques

To design and optimize the synthesis and performance of this compound-based systems, a deep understanding of their dynamic behavior during formation and operation is essential. Advanced in-situ and operando characterization techniques provide a real-time window into these processes. nih.gov

In-situ Spectroelectrochemistry: For applications in organic electronics, it is crucial to understand how the electronic structure of a material changes with applied potential. In-situ techniques like UV-vis and FT-IR spectroscopy can be coupled with electrochemical methods to monitor the formation of oligomers and polymers, track doping levels, and identify reactive intermediates during electropolymerization. researchgate.netresearchgate.net

Operando Microscopy and Scattering: When these materials are incorporated into devices like transistors, their performance is intimately linked to their morphology and crystal structure. researching.cnresearchgate.net Operando techniques, such as grazing-incidence X-ray diffraction (GIXD), can probe changes in the molecular packing and orientation of thin films while the device is actively running. researchgate.net This allows for direct correlation between structural evolution and electronic properties. researchgate.net

Synchrotron-Based Probes: For tracking the rapid kinetics of synthesis and crystallization, synchrotron-based X-ray diffraction offers high temporal and spatial resolution. nih.gov Combining these methods with in-situ luminescence measurements can elucidate complex crystallization pathways, revealing the formation of transient intermediates that are invisible to conventional, post-synthesis analysis. nih.gov

Data-Driven and AI-Assisted Computational Design of Naphthothiophene Systems

The sheer number of possible derivatives of the this compound scaffold makes purely experimental exploration inefficient. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new materials. annualreviews.orguky.edu

Generative AI Models: By training on large datasets of known organic molecules and their properties, generative models like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can design entirely new molecular structures with specific, targeted properties. strath.ac.ukarxiv.org This approach can significantly accelerate the discovery of novel naphthothiophene derivatives optimized for high charge mobility or specific light absorption characteristics. mi-6.co.jp

High-Throughput Virtual Screening: ML models can be trained to predict the properties of candidate molecules much faster than traditional quantum chemical calculations. researchgate.net This allows for the rapid screening of vast virtual libraries of naphthothiophene derivatives to identify the most promising candidates for synthesis and experimental validation, saving significant time and resources. arxiv.org

Automated Synthesis Planning: AI can also assist in planning the synthesis of these newly designed molecules. By learning from the vast body of published chemical reactions, AI tools can propose viable synthetic routes, helping to overcome synthetic challenges and accelerate the experimental workflow. youtube.com The synergy between AI-driven design, automated experimentation, and computational modeling is transforming the paradigm of materials discovery. arxiv.org

AI/ML TechniqueApplication in Naphthothiophene DesignPotential Outcome
Generative Models (VAEs, GANs)Design of novel molecular structures from scratch based on desired electronic and optical properties. strath.ac.ukDiscovery of high-performance organic semiconductors for electronic devices. mi-6.co.jp
High-Throughput Screening (HTS)Rapidly predict properties (e.g., bandgap, mobility) for thousands of virtual derivatives. researchgate.netPrioritization of the most promising candidates for experimental synthesis. arxiv.org
Automated Synthesis PlanningPropose efficient and viable synthetic pathways to target molecules designed by AI. youtube.comAcceleration of the discovery-to-validation pipeline. youtube.com
Hierarchical AI ModelsAddress the complex molecular architectures of organic semiconductors for more accurate representation. mi-6.co.jpImproved design and optimization of next-generation materials. mi-6.co.jp

Expanded Applications in Emerging Technologies and Advanced Materials Science

The unique electronic and photophysical properties of the naphthothiophene core make it a highly attractive building block for a range of advanced applications. Future research will focus on integrating this compound derivatives into novel devices and materials.

Organic and Flexible Electronics: Thiophene-based materials are already key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The extended π-conjugated system of naphthothiophenes is expected to facilitate excellent charge transport. youtube.com Future work will focus on designing solution-processable derivatives for use in low-cost, large-area, and flexible electronic devices like displays and sensors. researchgate.net

Energy Storage: The redox activity inherent in conjugated organic molecules makes them promising candidates for electrode materials in next-generation batteries. Thiophene derivatives have been investigated for use in sodium-ion batteries, where their tunable redox potentials and structural diversity offer advantages over traditional inorganic materials. acs.org

Bioelectronics and Sensing: The ability to functionalize the this compound core allows for the introduction of specific recognition elements for biological molecules or chemical analytes. This could lead to the development of highly sensitive and selective biosensors or materials for bioelectronic interfaces, where the material's electronic properties change upon binding to a target. mdpi.com

Photocatalysis and Optoelectronics: The interaction of naphthothiophene derivatives with light can be harnessed for photocatalytic applications or in optoelectronic devices like organic light-emitting diodes (OLEDs). The ability to tune the HOMO/LUMO energy levels through chemical modification is key to designing materials that can efficiently absorb light and participate in electron transfer processes. nih.gov

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